molecular formula C22H18BrN3O4 B15013426 2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

Cat. No.: B15013426
M. Wt: 468.3 g/mol
InChI Key: LWRLMANTLYTLAG-AFUMVMLFSA-N
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Description

2-Ethoxy-4-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound that features a combination of aromatic rings, an ethoxy group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenyl 4-bromobenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction involves the use of palladium catalysts and boronic acids or esters . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenyl 4-bromobenzoate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a compound with fewer double bonds or oxygen atoms.

Scientific Research Applications

2-Ethoxy-4-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenyl 4-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenyl benzoate
  • 4-ethoxy-2-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenyl benzoate

Uniqueness

The uniqueness of 2-ethoxy-4-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenyl 4-bromobenzoate lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it particularly useful in applications where these properties are desirable .

Properties

Molecular Formula

C22H18BrN3O4

Molecular Weight

468.3 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C22H18BrN3O4/c1-2-29-20-13-15(14-25-26-21(27)16-9-11-24-12-10-16)3-8-19(20)30-22(28)17-4-6-18(23)7-5-17/h3-14H,2H2,1H3,(H,26,27)/b25-14+

InChI Key

LWRLMANTLYTLAG-AFUMVMLFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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